molecular formula C28H30N6O2 B608927 Clk-IN-T3

Clk-IN-T3

Cat. No.: B608927
M. Wt: 482.6 g/mol
InChI Key: IEFFSHLHNYVSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clk-IN-T3 is a highly potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3. The compound has shown significant anti-cancer activity and is widely used in scientific research to study the biological roles and therapeutic potential of CLKs .

Mechanism of Action

Target of Action

Clk-IN-T3 is a potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3 protein kinases . These kinases play pivotal roles in nearly every aspect of cellular function .

Mode of Action

This compound interacts with its targets (CLK1, CLK2, and CLK3) by inhibiting their kinase activity. The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively . This inhibition leads to changes in the phosphorylation status of proteins, which can act as a molecular “on-off” switch, strongly increasing or decreasing the enzymatic activity and/or the stability of the phosphorylated protein .

Biochemical Pathways

CLKs are central to exon recognition in mRNA splicing . The inhibition of CLKs by this compound can lead to changes in the splicing of various genes, including those involved in apoptosis . This can lead to activation or deactivation of signal-transduction pathways that are important in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .

Result of Action

The inhibition of CLKs by this compound has been shown to have anti-cancer activity . It has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . This compound decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clk-IN-T3 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Clk-IN-T3 primarily undergoes substitution reactions, where specific functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with enhanced selectivity or potency, while oxidation reactions can lead to the formation of oxidized metabolites .

Scientific Research Applications

Clk-IN-T3 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the structure and function of CDC-like kinases.

    Biology: Investigates the role of CLKs in cellular processes such as RNA splicing, cell cycle regulation, and signal transduction.

    Medicine: Explores the therapeutic potential of CLK inhibition in treating diseases like cancer, neurodegenerative disorders, and viral infections.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CLKs .

Comparison with Similar Compounds

Clk-IN-T3 is unique in its high potency and selectivity for CLK1, CLK2, and CLK3. Similar compounds include:

This compound stands out due to its stability and high selectivity, making it a valuable tool in both basic and applied research.

Properties

IUPAC Name

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFFSHLHNYVSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the downstream effects of Clk-IN-T3 treatment on cancer cells?

A: this compound, a CDC-like kinase (CLK) inhibitor, demonstrates promising anti-tumor activity. Research indicates that this compound induces apoptosis in A2780 cancer cells and causes G2/M cell cycle arrest in HCT116 cancer cells []. This effect is attributed to this compound's ability to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1, after a short exposure period []. Additionally, this compound influences the splicing of the anti-apoptotic MCL1L and CFLAR isoforms in both A2780 and HCT116 cells []. Notably, the study found that this compound does not significantly impact the expression or splicing of other Bcl-2 family members like Bcl-xL and Bcl-2 [].

Q2: How does this compound interact with Bcl-xL/Bcl-2 inhibitors in cancer treatment?

A: The research highlights a significant synergistic effect when this compound is combined with Bcl-xL/Bcl-2 inhibitors []. While this compound effectively targets specific anti-apoptotic proteins, it does not significantly affect Bcl-xL and Bcl-2 []. By combining this compound with Bcl-xL/Bcl-2 inhibitors, researchers observed a synergistic increase in apoptosis in the tested cancer cell lines []. This suggests that this compound can sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, potentially enhancing their therapeutic efficacy. This finding opens up promising avenues for developing novel combination therapies for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.